molecular formula C12H18N2 B13337015 2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine

Cat. No.: B13337015
M. Wt: 190.28 g/mol
InChI Key: XRONPHDJDWDFSX-UHFFFAOYSA-N
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Description

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine is a heterocyclic compound that belongs to the class of isoindolines. Isoindolines are important due to their presence in various bioactive molecules and their potential applications in medicinal chemistry. This compound is characterized by the presence of an isoindoline ring attached to a dimethylaminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine can be achieved through a multi-step process. One common method involves the condensation of 2-cyanobenzaldehyde with an amine, followed by reduction and cyclization to form the isoindoline ring. The reaction conditions typically involve the use of a catalyst and a solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and energy-efficient methods, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to the allosteric site of the receptor, modulating its activity and leading to various physiological effects. This interaction is crucial for its potential therapeutic applications in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-(2,3-dihydro-1H-isoindol-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C12H18N2/c1-14(2)8-7-12-11-6-4-3-5-10(11)9-13-12/h3-6,12-13H,7-9H2,1-2H3

InChI Key

XRONPHDJDWDFSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1C2=CC=CC=C2CN1

Origin of Product

United States

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